2,4-Dinitrobenzyl alcohol

Descripción general

Descripción

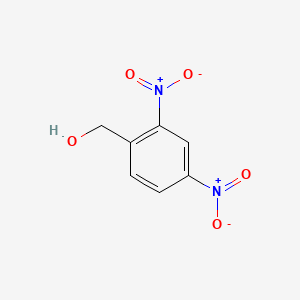

2,4-Dinitrobenzyl alcohol is an organic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 4 positions and a hydroxyl group at the benzyl position. This compound is known for its reactivity due to the presence of electron-withdrawing nitro groups, which significantly influence its chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl alcohol can be synthesized through the reduction of 2,4-dinitrobenzaldehyde. One common method involves the use of sodium borohydride as a reducing agent in an alcoholic solvent. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of 2,4-dinitrobenzaldehyde using suitable reducing agents under controlled conditions to ensure high yield and purity.

Types of Reactions:

Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Esterification Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed:

Reduction: 2,4-diaminobenzyl alcohol.

Substitution: 2,4-dinitrobenzyl chloride or bromide.

Esterification: 2,4-dinitrobenzyl esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

2,4-Dinitrobenzyl alcohol serves as a crucial reagent in organic synthesis. It participates in various chemical reactions due to its unique functional groups. Notably, it can be used in the preparation of dinitrophenylalkanols, which are valuable intermediates in the synthesis of more complex organic molecules .

Nitration Reactions

The compound has been studied for its reactivity under nitration conditions. For instance, research indicates that this compound can undergo nitration using nitric acid in an acetic anhydride-acetic acid solvent system. This reaction showcases the compound's ability to form nitro derivatives, which are essential for further synthetic applications .

Biological Research

Potential Anticancer Activity

Recent studies have investigated the biological activity of this compound concerning its potential anticancer properties. The compound has shown promise in inhibiting certain cancer cell lines, which suggests its utility as a lead compound for drug development .

Toxicological Studies

Toxicological profiles have been established to assess the safety of this compound in various applications. While some studies indicate potential health risks associated with exposure to related compounds (like dinitrotoluenes), specific investigations into this compound highlight its metabolic pathways and possible detoxification processes in humans .

Material Science

Polymer Chemistry

In polymer chemistry, this compound is utilized as a building block for synthesizing polymers with specific properties. Its ability to form stable bonds with other monomers makes it a valuable component in creating advanced materials with tailored functionalities .

Case Study 1: Synthesis of Dinitrophenylalkanols

In a study conducted by Kochergin et al., the synthesis of dinitrophenylalkanols was explored using this compound as a precursor. The researchers demonstrated that varying reaction conditions could yield different derivatives with potential applications in pharmaceuticals .

A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards specific cells while sparing normal cells, suggesting a mechanism that warrants further investigation for therapeutic use .

Data Tables

Mecanismo De Acción

The mechanism of action of 2,4-dinitrobenzyl alcohol primarily involves its reactivity due to the electron-withdrawing nitro groups. These groups make the benzyl position highly reactive, facilitating various chemical transformations. The compound can undergo nucleophilic substitution, reduction, and esterification reactions, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

2,4-Dinitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

2,4-Dinitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.

2,4-Diaminobenzyl alcohol: Similar structure but with amino groups instead of nitro groups.

Uniqueness: 2,4-Dinitrobenzyl alcohol is unique due to the presence of both nitro groups and a hydroxyl group, which impart distinct reactivity patterns. The electron-withdrawing nature of the nitro groups makes the hydroxyl group more reactive, facilitating various chemical transformations that are not as readily achievable with similar compounds lacking these functional groups .

Actividad Biológica

2,4-Dinitrobenzyl alcohol (DNBA) is an organic compound that has garnered attention due to its biological activity and potential implications in environmental and health sciences. This article aims to provide a comprehensive overview of the biological activity associated with DNBA, including its toxicological effects, metabolic pathways, and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : 4836-66-2

- Molecular Weight : 182.13 g/mol

This compound is a derivative of dinitrotoluene and is primarily used in chemical synthesis due to its reactivity in various chemical reactions .

Metabolism and Toxicity

The metabolism of this compound involves its conversion into various metabolites, including 2,4-dinitrobenzyl glucuronide. This metabolic pathway is crucial for understanding its biological activity and potential toxic effects .

Toxicological Profile

Research indicates that DNBA exhibits moderate toxicity in animal models. The following table summarizes key findings from toxicological studies:

| Study Type | Species | Dose (mg/kg/day) | Effects Observed |

|---|---|---|---|

| Acute Toxicity | Rats | 145 | Decreased body weight, cyanosis |

| Subchronic Exposure | Mice | 413 | Neurological effects, liver weight increase |

| Chronic Exposure | Dogs | 10 | Neuropathology, methemoglobinemia |

These studies demonstrate that DNBA can lead to significant adverse effects on body weight, organ health, and overall physiological function in various animal models .

The biological activity of DNBA is closely linked to its ability to generate reactive intermediates during metabolism. These intermediates can interact with cellular components, leading to oxidative stress and potential cellular damage. The degradation pathways of dinitrotoluene compounds in aqueous solutions have been studied extensively, revealing that DNBA can be formed as an intermediate during the photodegradation of dinitrotoluene in the presence of hydrogen peroxide and UV light .

Case Studies

- Environmental Impact : A study investigated the degradation mechanisms of dinitrotoluene compounds in aquatic environments. It was found that DNBA was one of the significant intermediates formed during the breakdown process under UV radiation conditions . This suggests that DNBA may persist in the environment and contribute to ecological toxicity.

- Health Effects : Epidemiological studies have suggested associations between exposure to dinitrotoluene compounds (including DNBA) and increased risks of renal cancer among workers in manufacturing settings. A hazard ratio (HR) of 2.12 was reported for medium to high exposure categories .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 2,4-dinitrobenzyl alcohol in mammalian systems, and what experimental methods are used to study them?

- Answer : this compound undergoes oxidation via cytochrome P-450 and alcohol dehydrogenase to form intermediates like 2,4-dinitrobenzaldehyde (DNAl) and 2,4-dinitrobenzoic acid (DNBA). Key methods include:

- Liver microsomal/cytosol fraction assays to identify enzyme-specific contributions .

- High-performance liquid chromatography (HPLC) for metabolite separation and quantification .

- Bacterial reduction studies using intestinal microflora to assess secondary metabolites (e.g., aminonitrobenzyl alcohols) .

Q. How can this compound be synthesized and purified for research applications?

- Answer : Common synthesis routes include:

- Reduction of 2,4-dinitrobenzyl chloride using NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. What analytical techniques are suitable for quantifying this compound and its derivatives in biological matrices?

- Answer :

- Fast Atom Bombardment Mass Spectrometry (FAB-MS) with matrices like dithiothreitol-thioglycerol for ion stability .

- Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to enhance volatility .

- ¹H/¹³C NMR for tracking metabolic transformations in vitro .

Advanced Research Questions

Q. How do contradictory findings in metabolite profiles between species (e.g., rats vs. humans) impact toxicity assessments?

- Answer : Rats predominantly excrete This compound glucuronide , while humans show higher levels of 2,4-dinitrobenzoic acid . To reconcile

- Conduct interspecies comparative studies using liver microsomes from both species.

- Apply PBPK modeling to account for metabolic rate differences and extrapolate human risk .

Q. What role do sex-specific differences play in the toxicokinetics of this compound?

- Answer : Female rats exhibit higher urinary excretion of glucuronides, reducing hepatic exposure to genotoxic metabolites. Experimental designs should:

- Compare biliary vs. urinary excretion in male and female models .

- Use bile duct-cannulated rats to quantify enterohepatic recirculation .

Q. How can researchers resolve conflicting data on the genotoxicity of this compound metabolites?

- Answer : Mutagenic activity varies with metabolic activation (e.g., 2-amino-4-nitrobenzyl alcohol requires S9 mix). Strategies include:

- Ames test variants with/without metabolic activation .

- DNA adduct quantification via ³²P-postlabeling in hepatocytes .

Q. What experimental approaches validate the role of intestinal microflora in this compound bioactivation?

- Answer :

- Gnotobiotic rodent models to isolate microbial contributions .

- In vitro anaerobic incubation of glucuronide conjugates with fecal bacteria, followed by LC-MS/MS metabolite profiling .

Q. Methodological Considerations

Q. How to design in vitro studies to distinguish cytochrome P-450 vs. alcohol dehydrogenase activity in this compound oxidation?

- Answer :

- Use enzyme-specific inhibitors : SKF-525A (P-450 inhibitor) and 4-methylpyrazole (alcohol dehydrogenase inhibitor) .

- Compare reaction rates under aerobic (P-450 dominant) vs. anaerobic (dehydrogenase dominant) conditions .

Q. What in vivo models are optimal for studying hepatocarcinogenesis linked to this compound exposure?

- Answer :

- F344 rats show higher sensitivity to hepatic DNA adduct formation vs. mice .

- Transgenic reporter models (e.g., lacZ mice) to track mutagenicity in target tissues .

Propiedades

IUPAC Name |

(2,4-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKOBDGQUYKWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197495 | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-66-2 | |

| Record name | 2,4-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.